BCECF acid

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

BCECF acid is synthesized through a series of chemical reactions involving the modification of fluorescein derivativesThe reaction conditions often require the use of organic solvents such as dimethyl sulfoxide (DMSO) and protective groups to ensure the stability of the intermediate compounds .

Industrial Production Methods

In industrial settings, this compound is produced in bulk by optimizing the synthetic routes to achieve high yields and purity. The process involves large-scale reactions in controlled environments to ensure consistent quality. The final product is purified using techniques such as chromatography and crystallization to remove any impurities .

Analyse Des Réactions Chimiques

Types of Reactions

BCECF acid undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions, leading to changes in its fluorescence properties.

Reduction: The compound can also undergo reduction reactions, which may affect its stability and fluorescence.

Substitution: This compound can participate in substitution reactions where functional groups on the molecule are replaced with other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of oxidized derivatives with altered fluorescence properties, while substitution reactions can yield various substituted fluorescein derivatives .

Applications De Recherche Scientifique

Key Applications

-

Intracellular pH Measurement

- Cell Culture Studies : BCECF is extensively used to measure pH_i in cultured cells. For example, studies have demonstrated its application in characterizing the pH dynamics of various cell types under different physiological conditions .

- Perfused Tissues : Researchers have utilized BCECF to monitor pH changes in perfused tissues, providing insights into tissue metabolism and cellular responses to external stimuli .

- Cytotoxicity and Viability Assays

-

Functional Studies on Ion Transport

- Ion Exchange Mechanisms : BCECF has been used to study ion transport mechanisms such as Na+/H+ and K+/H+ exchanges. This application is crucial for understanding cellular homeostasis and signaling pathways .

- Transporter Activity : It has been applied in experiments assessing the activity of various transporters, including lactate and ammonium transport systems .

- Pharmacological Research

- Cell Adhesion Studies

Case Study 1: Measuring Intracellular pH in Neurons

A study involving frog neurons demonstrated the use of BCECF dextran for measuring nuclear and cytosolic pH. The researchers injected BCECF dextran using patch-clamp techniques, allowing precise measurements of cellular compartments under varying physiological conditions .

Case Study 2: Evaluating Drug Resistance

In a cancer research setting, BCECF was used to investigate the role of intracellular pH in multidrug-resistant cell lines. The study revealed that alterations in pH_i significantly affected drug efficacy, highlighting the importance of monitoring pH dynamics during drug treatment .

Data Tables

| Application Area | Methodology | Key Findings |

|---|---|---|

| Intracellular pH Measurement | Fluorescence microscopy | Accurate measurement of pH_i in live cells |

| Cytotoxicity Assays | Fluorescence-based viability assays | Rapid assessment of cell health |

| Ion Transport Studies | Ratiometric fluorescence techniques | Insights into ion exchange mechanisms |

| Drug Resistance Research | Monitoring changes in pH_i during drug exposure | Correlation between pH_i and drug efficacy |

| Cell Adhesion Studies | Fluorescence intensity correlation | Quantitative analysis of cell adhesion |

Mécanisme D'action

BCECF acid exerts its effects through its fluorescence properties, which are pH-dependent. The compound has a dual-excitation ratiometric profile, allowing it to measure pH changes accurately. When this compound enters a cell, intracellular esterases hydrolyze it to its fluorescent form, which is then retained within the cell due to its negative charges. The fluorescence intensity of this compound changes with pH, enabling researchers to monitor intracellular pH dynamics .

Comparaison Avec Des Composés Similaires

Similar Compounds

2’,7’-Bis-(2-carboxyethyl)-5-(and-6)-carboxyfluorescein acetoxymethyl ester: This compound is a cell-permeant version of BCECF acid, which is hydrolyzed by intracellular esterases to release this compound.

Fluorescein: A widely used fluorescent dye with similar properties but different pH sensitivity.

Carboxyfluorescein: Another fluorescent dye used for pH measurements, but with different excitation and emission profiles.

Uniqueness

This compound is unique due to its optimal pK_a value for physiological pH measurements and its dual-excitation ratiometric profile, which provides accurate and reliable pH measurements in various biological and chemical systems .

Activité Biologique

BCECF acid (2',7'-bis(carboxyethyl)-5(6)-carboxyfluorescein) is a widely utilized fluorescent pH indicator known for its ability to measure intracellular pH (pH_i) in various biological systems. This article explores the biological activity of this compound, highlighting its mechanisms, applications, and significant findings from various studies.

This compound is a pH-sensitive dye that exhibits fluorescence changes in response to pH variations. Its fluorescence intensity is proportional to the pH near its pKa of approximately 6.98, making it particularly effective for monitoring physiological pH ranges (6.5–7.5) within living cells . The compound can be loaded into cells through various methods, including direct injection and diffusion from patch pipettes, allowing researchers to assess pH dynamics in real-time .

Applications in Biological Research

This compound has found extensive application in diverse fields of biological research:

- Intracellular pH Measurement : BCECF is primarily used to measure pH_i in various cell types, including mammalian cells, neurons, and bacteria. Its ability to provide real-time measurements makes it invaluable for studies on cellular metabolism and signaling .

- Studies on Acid-Base Homeostasis : Research has demonstrated that BCECF can effectively monitor changes in pH_i under conditions of metabolic acidosis and alkalosis. For instance, a study involving primary neuronal cultures showed that BCECF could detect rapid changes in pH_i during respiratory acidosis, with significant implications for understanding neuronal function under stress conditions .

- Investigating Drug Effects : BCECF has been employed to study the impact of various drugs on cellular pH dynamics. For example, exposure to bile acids was shown to induce significant decreases in pH_i in esophageal cells, highlighting the role of nitric oxide (NO) in mediating these effects .

1. Impact of Bile Acids on Intracellular pH

A study investigated the effect of bile acids on CP-A esophageal cells using BCECF. It was found that bile acids caused a dose-dependent decrease in pH_i, which was linked to increased NO production and subsequent inhibition of sodium-hydrogen exchangers (NHE) . This mechanism suggests that BCECF can elucidate the pathways involved in acid-induced cellular damage.

2. Neuronal Response to Acid-Base Disturbances

In another study focusing on medullary raphe neurons, BCECF was used to monitor changes in pH_i during exposure to elevated CO2 levels. The results indicated a significant drop in pH_i without recovery, shedding light on the chemosensitivity of these neurons and their role in respiratory regulation .

3. Bacterial Studies

BCECF has also been applied in microbiology, where both gram-positive and gram-negative bacteria have been loaded with the dye under acidic conditions. This application demonstrates BCECF's versatility across different biological systems and its utility in studying bacterial physiology under stress conditions .

Data Table: Summary of Key Studies Using this compound

| Study Focus | Cell Type/Organism | Key Findings |

|---|---|---|

| Bile Acid-Induced DNA Damage | CP-A Esophageal Cells | Dose-dependent decrease in pH_i; role of NO |

| Neuronal Response to Acidosis | Medullary Raphe Neurons | Significant drop in pH_i during CO2 exposure |

| Bacterial Loading | Lactococcus lactis | Effective loading under acidic shock conditions |

| Metabolic Responses | Various Cell Types | Real-time monitoring of cellular metabolism |

Propriétés

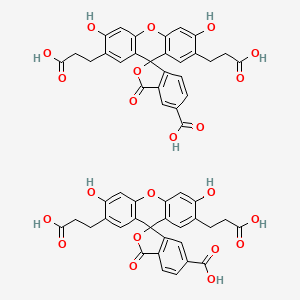

IUPAC Name |

2',7'-bis(2-carboxyethyl)-3',6'-dihydroxy-1-oxospiro[2-benzofuran-3,9'-xanthene]-5-carboxylic acid;2',7'-bis(2-carboxyethyl)-3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C27H20O11/c28-19-10-21-17(8-12(19)2-5-23(30)31)27(16-4-1-14(25(34)35)7-15(16)26(36)38-27)18-9-13(3-6-24(32)33)20(29)11-22(18)37-21;28-19-10-21-17(7-12(19)2-5-23(30)31)27(16-9-14(25(34)35)1-4-15(16)26(36)38-27)18-8-13(3-6-24(32)33)20(29)11-22(18)37-21/h2*1,4,7-11,28-29H,2-3,5-6H2,(H,30,31)(H,32,33)(H,34,35) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZFSVSQVNQXHLI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C(=O)O)C3(C4=C(C=C(C(=C4)CCC(=O)O)O)OC5=C3C=C(C(=C5)O)CCC(=O)O)OC2=O.C1=CC2=C(C=C1C(=O)O)C(=O)OC23C4=C(C=C(C(=C4)CCC(=O)O)O)OC5=C3C=C(C(=C5)O)CCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C54H40O22 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1040.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.